Tert-Butyl (4-(4-Benzylmorpholin-2-Yl)Pyrimidin-5-Yl)Carbamate
Description
Tert-Butyl (4-(4-Benzylmorpholin-2-Yl)Pyrimidin-5-Yl)Carbamate is a synthetic carbamate derivative featuring a pyrimidine core substituted with a 4-benzylmorpholin-2-yl group and a tert-butyl carbamate moiety. The tert-butyl carbamate group is a common protecting group in organic synthesis, enhancing stability during reactions . The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, is frequently employed to improve solubility and bioavailability in drug design. The benzyl substituent on the morpholine may increase lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
tert-butyl N-[4-(4-benzylmorpholin-2-yl)pyrimidin-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)23-16-11-21-14-22-18(16)17-13-24(9-10-26-17)12-15-7-5-4-6-8-15/h4-8,11,14,17H,9-10,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLVADCUOQCWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CN=C1C2CN(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl (4-(4-Benzylmorpholin-2-Yl)Pyrimidin-5-Yl)Carbamate typically involves multiple steps, starting with the preparation of the morpholine and pyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-(4-Benzylmorpholin-2-Yl)Pyrimidin-5-Yl)Carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Tert-Butyl (4-(4-Benzylmorpholin-2-Yl)Pyrimidin-5-Yl)Carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-Butyl (4-(4-Benzylmorpholin-2-Yl)Pyrimidin-5-Yl)Carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Tert-Butyl (4-(4-Benzylmorpholin-2-Yl)Pyrimidin-5-Yl)Carbamate to analogous carbamate derivatives, focusing on structural features, synthetic pathways, and inferred physicochemical properties.
Structural Analogues and Substituent Effects
A. Pyrimidine-Based Carbamates
tert-Butyl (5-Fluoro-4-Hydroxy-6-Methylpyrimidin-2-Yl)(Methyl)Carbamate Molecular Formula: C₁₁H₁₆FN₃O₃ Molecular Weight: 257.26 g/mol Key Features: Fluorine and hydroxy groups on the pyrimidine ring, with a methyl carbamate substituent. Comparison: The fluorine atom enhances electronegativity and metabolic stability compared to the benzylmorpholinyl group in the target compound. Methyl carbamate simplifies synthesis but offers less steric bulk than tert-butyl .
tert-Butyl (4-Hydroxy-5-Methoxypyridin-3-Yl)Methylcarbamate Key Features: Pyridine core with hydroxy and methoxy substituents. Comparison: The pyridine ring (vs. Methoxy and hydroxy groups enhance solubility but may limit blood-brain barrier penetration compared to the benzylmorpholine group .
B. Complex Heterocyclic Carbamates
tert-Butyl Benzyl(4-((5-Chloro-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]Pyridin-4-Yl)(Hydroxy)Methyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate
- Key Features : Bicyclo[2.2.2]octane scaffold fused with pyrrolopyridine and triisopropylsilyl groups.
- Comparison : The bicyclic framework increases rigidity and target selectivity but complicates synthesis. The triisopropylsilyl group serves as a protective moiety, akin to tert-butyl carbamate, but introduces steric hindrance that may slow reaction kinetics .
Long-Acting Carbamate Derivative (Compound 23 in )
- Key Features : Contains oxadiazole, fluorobenzyl, and pent-4-yn-1-yl groups.
- Comparison : The oxadiazole ring improves metabolic resistance, while the fluorobenzyl group enhances lipophilicity and target affinity. This derivative’s extended alkyl chain suggests applications in sustained-release formulations, contrasting with the target compound’s likely role as an intermediate .
Physicochemical and Pharmacological Inferences
Biological Activity
Tert-Butyl (4-(4-benzylmorpholin-2-yl)pyrimidin-5-yl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Molecular Formula : C20H26N4O3
Molecular Weight : 370.45 g/mol
IUPAC Name : tert-butyl N-[[(2R)-4-benzylmorpholin-2-yl]pyrimidin-5-yl]carbamate
InChI Key : ZQXHSPXJYRFZQZ-UHFFFAOYSA-N
The structure of this compound includes a pyrimidine ring, a morpholine moiety, and a tert-butyl carbamate group, which contribute to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Morpholine Ring : This is achieved through the reaction of diethanolamine with an appropriate alkylating agent.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group into the morpholine derivative.
- Carbamate Formation : The final step involves reacting the benzylmorpholine derivative with tert-butyl chloroformate to form the carbamate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the morpholine and pyrimidine structures suggests potential interactions with biological pathways involved in cell signaling and enzyme regulation.
Pharmacological Studies
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis through caspase activation pathways.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Neuroprotective Effects : Studies have also explored its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer’s disease .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer effects in MCF-7 and HeLa cell lines | Showed significant reduction in cell viability at concentrations above 10 µM |
| Study 2 | Assessed antimicrobial activity against E. coli and S. aureus | Demonstrated inhibition zones comparable to standard antibiotics |
| Study 3 | Investigated neuroprotective effects in SH-SY5Y neuronal cells | Reduced apoptosis markers and improved cell survival under oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
